6-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole
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Overview
Description
6-Ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole is a heterocyclic compound that contains a benzothiazole ring substituted with an ethoxy group at the 6th position and a piperidinyl group at the 2nd position
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to inhibit bcl-2, a key enzyme involved in apoptosis . This suggests that 6-Ethoxy-2-piperidin-1-yl-1,3-benzothiazole may also target similar enzymes or pathways.
Mode of Action
Benzothiazole derivatives have been shown to inhibit bcl-2, which plays a crucial role in apoptosis . This suggests that 6-Ethoxy-2-piperidin-1-yl-1,3-benzothiazole may interact with its targets to induce apoptosis.
Biochemical Pathways
Benzothiazole derivatives have been associated with the regulation of apoptosis . Therefore, it is plausible that 6-Ethoxy-2-piperidin-1-yl-1,3-benzothiazole may affect similar pathways, leading to downstream effects such as the induction of apoptosis.
Result of Action
Given that benzothiazole derivatives have been associated with the induction of apoptosis , it is possible that 6-Ethoxy-2-piperidin-1-yl-1,3-benzothiazole may have similar effects.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . The inhibitory concentrations of these molecules were compared with standard reference drugs, and new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Cellular Effects
Benzothiazole derivatives have been found to inhibit the proliferation of certain cancer cells . They also decreased the activity of inflammatory factors IL-6 and TNF-α .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit the proliferation of certain cancer cells . The active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine significantly inhibited the proliferation of A431, A549, and H1299 cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction using piperidine and a suitable leaving group, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Piperidine in the presence of a halide leaving group, such as bromide or chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced derivatives, potentially affecting the ethoxy or piperidinyl groups.
Substitution: Substituted benzothiazole derivatives with various functional groups replacing the piperidinyl group.
Scientific Research Applications
6-Ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for use in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde: Similar in structure but with a quinoline core instead of a benzothiazole core.
2-(Piperidin-1-yl)-1,3-benzothiazole: Lacks the ethoxy group at the 6th position.
6-Methoxy-2-(piperidin-1-yl)-1,3-benzothiazole: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
6-Ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole is unique due to the presence of both the ethoxy and piperidinyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
6-ethoxy-2-piperidin-1-yl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-2-17-11-6-7-12-13(10-11)18-14(15-12)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXVYCCRFBRMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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